Boc-cys(trt)-osu

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

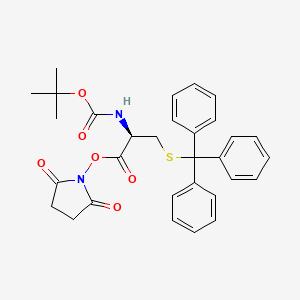

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXAKJALBJDZTP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401118115 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75179-29-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75179-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Linchpin of Peptide Synthesis: A Technical Guide to Boc-Cys(Trt)-OSu

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise and controlled assembly of amino acid building blocks is paramount. Among the arsenal of protected amino acids, N-α-(tert-butoxycarbonyl)-S-(trityl)-L-cysteine-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Cys(Trt)-OSu, stands out as a critical reagent for the incorporation of cysteine residues. This in-depth technical guide provides a comprehensive overview of its application in biochemistry, focusing on its role in peptide synthesis, quantitative data, experimental protocols, and the logical workflows that govern its use.

Core Principles and Applications

This compound is a derivative of the amino acid L-cysteine, strategically modified with three key chemical moieties to facilitate its role in peptide synthesis:

-

The Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group on the α-amino function prevents unwanted polymerization during the coupling reaction. Its removal is typically achieved under moderately acidic conditions, which do not affect the more robust side-chain protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS).

-

The Trt (trityl) Group: Protecting the highly reactive thiol (-SH) side chain of cysteine, the bulky trityl group prevents undesired side reactions such as disulfide bond formation. The Trt group is also acid-labile and is typically removed during the final cleavage of the peptide from the solid support.

-

The OSu (N-hydroxysuccinimide ester) Group: This moiety activates the carboxyl group of the cysteine, rendering it highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain. This activation is crucial for the efficient formation of a peptide bond.

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS) , a cornerstone technique for the artificial production of peptides. It serves as a key building block for introducing cysteine residues into a peptide sequence, which are often critical for the peptide's structure and function, particularly through the formation of disulfide bridges.

Quantitative Data

The efficiency of peptide synthesis is a critical factor for researchers. While specific kinetic data for this compound is not extensively published, data from its closely related analogue, Fmoc-Cys(Trt)-OH, provides valuable insights into the potential challenges, such as racemization. The choice of coupling reagents and conditions significantly impacts the degree of epimerization.

| Coupling Reagent/Condition | Base | % D-Cys Formation (for Fmoc-Cys(Trt)-OH) | Reference |

| DIPCDI/Oxyma | - | 3.3% | [1] |

| HBTU/DIEA | DIEA | 5-33% (with pre-activation) | [2] |

| HCTU/DIEA (Microwave, 50°C) | DIEA | 10.9% | [3] |

| HCTU/DIEA (Microwave, 80°C) | DIEA | 26.6% | [3] |

Note: The quantitative data presented is collated from studies on the coupling of N-Fmoc protected Cysteine derivatives and should be considered as a strong indicator of performance for this compound.

Experimental Protocols

Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound

This protocol outlines a single coupling cycle for the incorporation of a cysteine residue using this compound in a manual SPPS workflow.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

- Wash the resin with dimethylformamide (DMF).

2. Boc Deprotection:

- Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

- Drain the solution and repeat the treatment for an additional 20 minutes.[4]

- Wash the resin thoroughly with DCM (2x) and isopropanol (2x), followed by DMF.[4]

3. Neutralization:

- Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2-5 minutes.

- Wash the resin thoroughly with DMF.

4. Coupling of this compound:

- Dissolve this compound (typically 2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

- Add the dissolved this compound to the resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

- Monitoring the reaction: The completion of the coupling can be monitored using a qualitative ninhydrin test. A negative result (no blue color) indicates the absence of free primary amines and a complete reaction.

5. Washing:

- Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

6. Repeat Cycle:

- Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and deprotection of the N-terminal Boc group, wash the peptidyl-resin thoroughly with DMF and DCM.

- Dry the resin under vacuum for at least 1 hour.

2. Preparation of Cleavage Cocktail:

- A common cleavage cocktail for peptides containing Cys(Trt) is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5]

- Caution: Handle TFA and thioanisole in a well-ventilated fume hood.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature for 1.5 to 2 hours.

4. Peptide Precipitation and Isolation:

- Filter the cleavage mixture to separate the resin.

- Collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

- Collect the precipitated peptide by centrifugation or filtration.

- Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

- Dry the crude peptide under vacuum.

5. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Relationships

To better understand the processes involving this compound, the following diagrams illustrate key workflows and chemical relationships.

Case Studies: Synthesis of Biologically Active Peptides

The utility of this compound is exemplified in the synthesis of numerous biologically important peptides where cysteine residues and disulfide bridges are essential for their activity.

-

Oxytocin: This nonapeptide hormone, crucial for social bonding and reproduction, contains a disulfide bridge between two cysteine residues. Various synthesis strategies for oxytocin have employed Boc-Cys(Trt)-OH as a key building block in both solid-phase and liquid-phase approaches.[6][7][8]

-

Somatostatin: A 14-amino acid peptide hormone that regulates the endocrine system, somatostatin also features a critical disulfide bond. The synthesis of somatostatin and its analogues has been successfully achieved using Boc-protected cysteine derivatives, including Boc-Cys(Trt)-OH.[9][10][11][12]

Conclusion

This compound remains a vital and widely used reagent in the field of peptide chemistry. Its trifunctional nature, providing simultaneous N-terminal protection, side-chain protection, and carboxyl activation, makes it an efficient building block for the incorporation of cysteine residues in Boc-based peptide synthesis. A thorough understanding of its properties, reaction conditions, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to successfully synthesize complex and biologically active peptides. The careful selection of coupling reagents and cleavage cocktails is critical to maximizing yield and purity, ensuring the integrity of the final peptide product.

References

- 1. This compound | 75179-29-2 [chemicalbook.com]

- 2. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP3438121A1 - Liquid phase synthesis method for oxytocin using polypeptides - Google Patents [patents.google.com]

- 7. WO2018166146A1 - Liquid phase synthesis method for oxytocin using polypeptides - Google Patents [patents.google.com]

- 8. CN106589069B - A kind of preparation method of oxytocin - Google Patents [patents.google.com]

- 9. digital.csic.es [digital.csic.es]

- 10. [A new synthesis of somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Cys(Trt)-OSu: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu), a critical reagent in modern peptide chemistry. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols for its synthesis and use.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-cysteine, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, the thiol side chain is protected by a bulky trityl (Trt) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This trifecta of modifications makes it a highly effective building block for the incorporation of cysteine into peptide chains with minimal side reactions.

The Boc group provides temporary protection of the N-terminus, which can be readily removed under acidic conditions. The Trt group offers robust protection for the highly reactive thiol group of cysteine, preventing unwanted disulfide bond formation during peptide chain elongation. The OSu ester is a highly reactive group that facilitates efficient coupling to the free N-terminus of a growing peptide chain.

Chemical Structure

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate[1]

Chemical Formula: C₃₁H₃₂N₂O₆S[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 560.7 g/mol | [1] |

| CAS Number | 75179-29-2 | [2][3] |

| Appearance | Yellow to light colored foam | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [][5] |

| Storage Temperature | 2-8°C | [] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Synthesis of this compound

This protocol describes the synthesis of this compound from its precursor, N-Boc-S-trityl-L-cysteine (Boc-Cys(Trt)-OH), using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to form the active ester.

Materials:

-

N-Boc-S-trityl-L-cysteine (Boc-Cys(Trt)-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-S-trityl-L-cysteine (1 equivalent) and N-hydroxysuccinimide (1.95 equivalents) in anhydrous acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (1.95 equivalents) to the cooled solution while stirring.

-

Continue stirring the reaction mixture at 0°C for 2 hours.

-

Gradually warm the reaction mixture to room temperature and continue stirring for an additional 12 hours.

-

A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the obtained residue in diethyl ether and filter again to remove any remaining insoluble matter.

-

Concentrate the filtrate to yield the final product, this compound, as a yellow to light colored foam.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support using the Boc-SPPS strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for Fmoc-based synthesis, if applicable for subsequent steps)

-

Trifluoroacetic acid (TFA)

-

Solid-phase peptide synthesis reaction vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA and by-products.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DCM for 10 minutes.

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Coupling of this compound:

-

Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and by-products.

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

This protocol describes the final step of SPPS, where the completed peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group from cysteine, are removed.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)[6]

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Nitrogen or Argon gas stream

Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. The volume should be sufficient to swell the resin.

-

Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the key stages in the solid-phase peptide synthesis (SPPS) workflow for the incorporation of a this compound residue.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

This comprehensive guide provides researchers and professionals with the essential information and protocols for the effective use of this compound in peptide synthesis. Its well-defined properties and reactivity make it an invaluable tool for the creation of complex and biologically active peptides for a wide range of applications in research and drug development.

References

- 1. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 2. US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. WO2016140232A1 - Peptide synthesis method - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

The Core Mechanism of Boc-Cys(Trt)-OSu in Peptide Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action and application of Nα-Boc-S-Trityl-L-Cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu) in peptide synthesis. This reagent is a cornerstone in the assembly of complex cysteine-containing peptides, offering a strategic balance of protection and activation to ensure high-fidelity peptide chain elongation. This document elucidates the core chemical principles, provides detailed experimental protocols, presents quantitative data for procedural optimization, and visualizes key pathways and workflows.

Understanding the Molecular Architecture and a Three-Fold Mechanism of Action

The efficacy of this compound in peptide synthesis stems from the distinct roles of its three key chemical moieties: the Boc (tert-Butoxycarbonyl) group, the Trt (Trityl) group, and the OSu (N-hydroxysuccinimide) ester. This trifecta of functional groups provides a robust system for the controlled incorporation of cysteine into a growing peptide chain.

-

Nα-Terminus Protection (Boc Group): The tert-butoxycarbonyl (Boc) group serves as a temporary protecting shield for the α-amino group of the cysteine residue.[1] As an acid-labile protecting group, it is stable under the basic or neutral conditions required for peptide coupling but can be efficiently and selectively removed with moderate acids, such as trifluoroacetic acid (TFA).[1] This allows for the sequential and directional assembly of the peptide chain. The Boc strategy is particularly advantageous for synthesizing hydrophobic peptides where the protonated N-terminus after deprotection can help mitigate aggregation.

-

Side-Chain Protection (Trt Group): The bulky triphenylmethyl (Trityl, Trt) group provides robust protection for the highly nucleophilic thiol (-SH) side chain of cysteine.[2] This protection is crucial to prevent a host of undesirable side reactions, most notably the formation of disulfide bonds between cysteine residues during synthesis. The Trt group is stable to the basic conditions used for Fmoc group removal and the moderate acid conditions used for Boc group removal, but it is cleaved under strong acidic conditions, typically with TFA in the presence of scavengers, during the final cleavage of the peptide from the solid support.[2]

-

Carboxyl Group Activation (OSu Ester): The N-hydroxysuccinimide (OSu) ester is a well-established activating group for the carboxyl terminus of the amino acid.[3] It converts the carboxylic acid into a stable yet highly reactive "active ester." This pre-activation allows for a clean and efficient aminolysis reaction—a nucleophilic attack by the free N-terminal amine of the growing peptide chain. The N-hydroxysuccinimide anion is an excellent leaving group, which drives the peptide bond formation to completion.[4] Using a stable active ester like an OSu derivative can lead to high coupling efficiencies and yields with minimal side reactions.[5]

The overall mechanism is a straightforward yet elegant nucleophilic acyl substitution. After the N-terminal Boc group of the resin-bound peptide is removed, the liberated free amine attacks the electrophilic carbonyl carbon of the this compound active ester. This forms a tetrahedral intermediate which then collapses, expelling the stable N-hydroxysuccinimide leaving group and forming the desired peptide bond.

Figure 1. Mechanism of peptide bond formation using this compound.

Quantitative Data for Synthesis Optimization

The success of peptide synthesis hinges on achieving high coupling yields at each step while minimizing side reactions, particularly racemization. The choice of coupling reagents and conditions is paramount, especially for sensitive amino acids like cysteine. While pre-activated esters like this compound are designed for high efficiency, the following tables provide comparative data to inform protocol design.

Comparison of Common Coupling Reagents in Boc-SPPS

| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages |

| DCC/HOBt | 2-4 hours | Cost-effective; low racemization with HOBt. | Formation of insoluble dicyclohexylurea (DCU) byproduct.[1] |

| HBTU/DIEA | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids.[1] | Potential for guanidinylation of the N-terminus.[1] |

| HATU/DIEA | 15-45 minutes | Very fast and highly efficient, even for difficult couplings.[1] | Higher cost compared to other reagents.[1] |

| DIC/HOBt | 2-4 hours | Byproduct (diisopropylurea) is soluble; low racemization.[1] | Slower than aminium/uronium salt-based reagents.[1] |

Table 1: Comparison of common in situ coupling reagents for Boc-amino acids. This compound, as a pre-activated ester, circumvents the need for these reagents during the coupling step.

Racemization of Cysteine Derivatives

Cysteine is particularly susceptible to racemization during activation and coupling.[6] The use of a pre-formed, stable active ester like an OSu derivative can mitigate this risk compared to some in situ activation methods. However, conditions must still be carefully controlled. The following data, while generated for the analogous Fmoc-Cys(Trt)-OH, illustrates the significant impact of coupling conditions on the stereochemical integrity of the cysteine residue.

| Coupling Method | Base | % Racemization (D-isomer) | Notes |

| Uronium Activation (e.g., HBTU) | DIEA | 8.0% | Uronium reagents in the presence of a strong base can cause significant racemization.[7] |

| Carbodiimide (No Base) | None | < 1.2% | Carbodiimide coupling without a tertiary base is recommended to minimize cysteine racemization.[7] |

| HBTU/HOBt/TMP | TMP | Low | The use of a hindered base like 2,4,6-trimethylpyridine (TMP) can significantly suppress racemization.[8] |

| O-Pentafluorophenyl (OPfp) ester | None | Low | Using pre-activated esters is a recommended method for minimizing racemization.[8] |

Table 2: Racemization levels for Trt-protected cysteine under various coupling conditions. This data highlights the importance of choosing the right methodology to preserve chiral purity.[7][8]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide chain using manual Boc-chemistry solid-phase peptide synthesis (SPPS).

Boc-SPPS Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. nbinno.com [nbinno.com]

- 5. BOC-D-TRP-OSU | 22220-11-7 | Benchchem [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the N-Hydroxysuccinimide Ester (OSu) in Boc-Cys(Trt)-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of the N-hydroxysuccinimide ester (OSu) group in the widely utilized amino acid derivative, Nα-Boc-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu). This document provides a comprehensive overview of its chemical properties, the mechanism of action of the OSu group, quantitative data on its reactivity and stability, and detailed experimental protocols for its synthesis and application in bioconjugation and peptide synthesis.

Core Concepts: The Chemistry of this compound

This compound is a protected amino acid derivative designed for the controlled incorporation of a cysteine residue into peptides or for conjugation to other molecules.[1] Its structure comprises three key components:

-

Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amino group of cysteine. This prevents unwanted polymerization during peptide synthesis.[2]

-

Trt (Trityl) Group: A bulky, acid-labile protecting group for the thiol side chain of cysteine. This prevents the formation of disulfide bonds and other side reactions involving the highly reactive thiol.[3]

-

OSu (N-Hydroxysuccinimide ester) Group: An activating group for the C-terminal carboxylic acid. This is the focus of this guide, as it renders the carboxyl group highly susceptible to nucleophilic attack by primary amines, facilitating the formation of a stable amide bond.[4][5]

The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate.[1]

The OSu Group: A Highly Efficient Activating Moiety

The primary role of the OSu group is to act as an excellent leaving group, thereby "activating" the carboxyl group of the cysteine derivative.[6][7] This activation is crucial for the efficient formation of amide bonds, a fundamental reaction in both peptide synthesis and the conjugation of molecules to proteins and other biomolecules.[5]

Mechanism of Action

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the OSu ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][8]

Reaction Kinetics and Optimal Conditions

The efficiency of the coupling reaction is highly dependent on several factors, most notably pH. The primary amine must be in its deprotonated, nucleophilic state to react. However, the OSu ester is susceptible to hydrolysis, which is also pH-dependent. Therefore, a compromise is necessary to achieve optimal reaction yields.

Data Presentation

The following tables summarize key quantitative data regarding the stability and reactivity of N-hydroxysuccinimide esters.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours[5][9] |

| 8.0 | 4 | 1 hour[9] |

| 8.6 | 4 | 10 minutes[5][9] |

| Reaction | pH Dependence | General Trend |

| Aminolysis (Amide Formation) | Increases with pH | The concentration of the reactive, deprotonated amine increases.[9] |

| Hydrolysis (Inactivation) | Increases significantly with pH | The rate of nucleophilic attack by hydroxide ions increases.[9][10] |

Based on this data, the optimal pH range for NHS ester coupling reactions is generally considered to be 8.3 to 8.5 .[6][9][11] In this range, a sufficient concentration of the primary amine is deprotonated to allow for efficient aminolysis, while the rate of hydrolysis of the OSu ester remains manageable.[9] Reactions are typically conducted at room temperature or 4°C, with lower temperatures favoring reduced hydrolysis.[8]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding carboxylic acid, Boc-Cys(Trt)-OH.

Materials:

-

Boc-Cys(Trt)-OH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve Boc-Cys(Trt)-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

DCC Addition: While stirring at 0°C, add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Filtration: Remove the precipitated DCU by vacuum filtration.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in ethyl acetate and wash with 5% NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for the conjugation of this compound to a primary amine on a protein, such as the N-terminus or the side chain of a lysine residue.

Materials:

-

Protein of interest containing primary amines

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

-

This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

-

Reaction Initiation: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of the labeling reagent over the protein.[8]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

-

Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound.

-

Purification: Remove the excess labeling reagent and byproducts (NHS) from the conjugated protein using an appropriate purification method such as size-exclusion chromatography or dialysis against a suitable buffer.

-

Analysis: Analyze the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy if the conjugate has a chromophore.

Applications in Research and Drug Development

The ability of the OSu group to efficiently mediate the formation of stable amide bonds makes this compound a valuable reagent in several areas:

-

Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, this compound can be used to introduce a protected cysteine residue into a growing peptide chain.[2][12]

-

Bioconjugation: This reagent is widely used to conjugate cysteine to proteins, antibodies, and other biomolecules.[4][8] This is a key step in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery.

-

Surface Modification: The OSu group can be used to immobilize cysteine-containing peptides or proteins onto surfaces that have been functionalized with primary amines.

Conclusion

The N-hydroxysuccinimide ester (OSu) group is the cornerstone of the reactivity of this compound. Its ability to activate the carboxyl group for efficient and specific reaction with primary amines has made this reagent an indispensable tool for researchers and professionals in the fields of peptide chemistry, bioconjugation, and drug development. A thorough understanding of the principles governing the reactivity and stability of the OSu group is paramount for the successful design and execution of experiments involving this versatile molecule.

References

- 1. N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | C31H32N2O6S | CID 14081827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. neb.com [neb.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. chempep.com [chempep.com]

The Cornerstone of Cysteine Chemistry: A Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and therapeutic agents. For the uniquely reactive amino acid cysteine, the tert-butyloxycarbonyl (Boc) protecting group, in concert with a variety of thiol-protecting groups, provides a robust and versatile platform for chemical manipulation. This in-depth technical guide explores the core principles of Boc protecting group chemistry for cysteine, detailing its application, stability, and the nuances of its removal.

Core Concepts in Boc-Cysteine Protection

In peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Boc group serves as a temporary shield for the Nα-amino group.[1] Its acid-labile nature allows for its selective removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), enabling the stepwise elongation of the peptide chain.[1][2] The unique reactivity of cysteine's thiol group, however, necessitates the use of additional, more permanent protecting groups on the sulfur atom to prevent undesirable side reactions like oxidation and disulfide bond formation during synthesis.[1][]

The selection of an appropriate thiol protecting group is critical and is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture and the conditions required for final deprotection. An ideal protecting group should be stable throughout the synthesis, including the repeated TFA treatments for Nα-Boc removal, and be selectively cleavable under conditions that do not compromise the integrity of the peptide.

Orthogonal and Simultaneous Deprotection Strategies

The deprotection of a fully protected cysteine-containing peptide can be approached in two primary ways:

-

Orthogonal Deprotection: This strategy involves the stepwise removal of different protecting groups using distinct chemical conditions.[4] For instance, the Nα-Boc group is removed with TFA, while a thiol protecting group like Acetamidomethyl (Acm) remains intact and can be removed later using a specific reagent like iodine.[5] This approach offers greater control, allowing for selective modifications at different sites of the peptide.[4]

-

Simultaneous Deprotection: In this approach, both the Nα-Boc group and the side-chain protecting groups are removed in a single step.[4] This is often achieved using strong acids like anhydrous hydrogen fluoride (HF), which can efficiently deprotect multiple groups at once but may also lead to side reactions.[1][4]

Common Thiol Protecting Groups in Boc Chemistry

A variety of protecting groups have been developed for the cysteine thiol, each with its own unique stability profile and deprotection conditions. The choice of protecting group is a critical decision in the design of a peptide synthesis strategy.[6]

| Protecting Group | Abbreviation | Stability to 50% TFA in DCM | Deprotection Conditions | Key Advantages & Disadvantages |

| Benzyl | Bzl | Stable | HF, TFMSA[6] | Advantages: High stability, cost-effective.[6] Disadvantages: Requires harsh, hazardous deprotection conditions.[6] |

| 4-Methoxybenzyl | Mob | Partially Labile | HF, TFMSA, AgOTf in TFA[6] | Advantages: More acid-labile than Bzl.[6] Disadvantages: Partial lability can lead to premature deprotection.[6] |

| Trityl | Trt | Labile | Mild acid (e.g., 1% TFA in DCM), TFA cocktails[6] | Advantages: Easily cleaved.[6] Disadvantages: Prone to causing significant racemization.[6] |

| Acetamidomethyl | Acm | Stable | Iodine, Hg(OAc)₂, AgOTf[6] | Advantages: Orthogonal to Boc/Bzl, useful for regioselective disulfide bond formation.[6] Disadvantages: Requires specific, potentially toxic deprotection reagents.[6] |

| tert-Butyl | tBu | Stable | PhS(O)Ph/CH₃SiCl₃ in TFA, TFMSA, Mercury (II) acetate[6][7] | Advantages: Very stable, orthogonal.[6] Disadvantages: Requires specific deprotection conditions.[6] |

| tert-Butylthio | StBu | Stable | Reducing agents (e.g., thiols, phosphines)[6] | Advantages: Orthogonal, useful for on-resin cyclization.[6] Disadvantages: Deprotection can sometimes be difficult.[6] |

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporation of N-Boc-S-Protected-Cysteine

This protocol outlines a standard manual solid-phase peptide synthesis (SPPS) cycle using the Boc/Bzl strategy.[6]

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.

2. N-α-Boc Deprotection:

-

Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[6]

-

Wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).[6]

3. Neutralization:

-

Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.[6]

-

Wash the resin with DCM (3x).[6]

4. Amino Acid Coupling:

-

Dissolve the N-Boc-S-protected-cysteine (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[1]

-

Add DIEA (4-8 equivalents) to activate the amino acid.[1]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor reaction completion with a ninhydrin (Kaiser) test.[1]

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[6]

6. Washing:

-

Wash the resin with DMF (3x) and DCM (3x).[6]

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a general procedure for the removal of the N-terminal Boc group.[4]

Materials:

-

N-Boc protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Water

-

Brine

Procedure:

-

Dissolve the N-Boc protected peptide in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add an equal volume of TFA to the solution and allow it to warm to room temperature.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the solution in vacuo.

-

For isolation of the free amine, dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution, water, and brine.[4]

Protocol 3: Deprotection of S-Acm Protected Cysteine with Iodine

This method is used for the selective removal of the Acm group and can simultaneously facilitate disulfide bond formation.[5]

Materials:

-

Acm-protected peptide

-

Aqueous acetic acid (e.g., 40%)

-

Iodine solution (in a suitable solvent like methanol or 40% acetic acid)

Procedure:

-

Dissolve the Acm-protected peptide in 40% aqueous acetic acid to a concentration of 10⁻³ to 10⁻⁴ M.[8]

-

Add a 25 to 50-fold excess of iodine, dissolved in 40% acetic acid or methanol, to the peptide solution.[8]

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Quench the reaction by adding a reducing agent such as ascorbic acid.

-

Isolate and purify the deprotected peptide by chromatography.

Protocol 4: Final Cleavage and Deprotection with Anhydrous HF

This procedure is for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, such as Benzyl (Bzl).[6]

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.[6]

Materials:

-

Peptide-resin

-

Anhydrous hydrofluoric acid (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add appropriate scavengers (e.g., a mixture of anisole and p-cresol).[4]

-

Cool the reaction vessel to -78°C.

-

Carefully distill anhydrous HF into the reaction vessel.[4]

-

Stir the mixture at 0°C for the desired time (typically 1 hour).[4]

-

Remove the HF by evaporation under a stream of nitrogen.[4]

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[6]

-

Filter the precipitated peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and separate it from the resin beads.

-

Lyophilize the peptide solution to obtain the crude peptide powder.

Applications in Drug Development and Research

The use of Boc-protected cysteine derivatives is integral to the synthesis of a wide variety of peptides for therapeutic and research purposes.[6] The ability to introduce stable cysteine protecting groups allows for the synthesis of complex peptides with specific disulfide bond connectivities, which are often crucial for their biological activity.[5] For instance, many peptide-based drugs, such as hormones and enzymes, rely on disulfide-mediated cyclization for their structural integrity and function.[5][9]

Furthermore, the orthogonal nature of certain thiol protecting groups, like Acm, enables site-specific modifications of peptides, such as pegylation, lipidation, or conjugation to other molecules.[10] These modifications can enhance the pharmacokinetic properties of peptide drugs, improving their stability, solubility, and in vivo half-life. The versatility of Boc-cysteine chemistry makes it an indispensable tool in the development of novel peptide-based therapeutics and research probes.[11]

References

The Guardian of Reactivity: An In-depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with complex structures and biological functions, demands a meticulous approach to chemical strategy. Among the proteinogenic amino acids, cysteine presents a unique set of challenges and opportunities due to the high nucleophilicity and reactivity of its thiol side chain.[1] Unprotected cysteine residues can lead to a host of undesirable side reactions during solid-phase peptide synthesis (SPPS), including disulfide bond scrambling, alkylation, and racemization, ultimately compromising the purity and yield of the final peptide.[2][3] This technical guide provides a comprehensive overview of the core strategies for cysteine thiol protection, detailing the most commonly employed protecting groups, their chemical properties, orthogonal deprotection strategies, and detailed experimental protocols.

The Imperative for Cysteine Protection

The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of incorrect disulfide bridges, especially in peptides containing multiple cysteine residues.[1][4] Furthermore, its nucleophilic nature makes it prone to reaction with various electrophiles present in the synthesis environment.[1] To circumvent these issues, a temporary protecting group is installed on the cysteine thiol, which remains stable throughout the peptide chain elongation process and can be selectively removed at the desired stage.[5]

The ideal cysteine protecting group should exhibit the following characteristics:

-

Stability: It must be stable to the conditions used for the cleavage of the Nα-protecting group (e.g., piperidine for Fmoc-SPPS or TFA for Boc-SPPS).[2][5]

-

Orthogonality: It should be selectively removable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[1][6] This is particularly crucial for the regioselective formation of multiple disulfide bonds.[4][6]

-

Minimal Side Reactions: The protecting group and its cleavage byproducts should not induce side reactions, such as racemization of the cysteine residue.[2]

-

Efficient Removal: The deprotection process should be high-yielding and occur under mild conditions.[7]

A Comparative Overview of Common Cysteine Protecting Groups

A diverse array of protecting groups has been developed to meet the varied demands of peptide synthesis. The choice of a specific protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond connectivity and the presence of other sensitive residues in the peptide sequence.[5] The following tables summarize the properties of some of the most widely used cysteine protecting groups in Fmoc-SPPS.

| Protecting Group | Abbreviation | Structure | Stability to Piperidine | Stability to TFA | Deprotection Conditions | Key Advantages | Disadvantages & Side Reactions |

| Trityl | Trt | Triphenylmethyl | Stable | Labile | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) | Cost-effective; removed during final cleavage.[2][5] | Prone to significant racemization, especially at the C-terminus.[2] Can lead to re-attachment of the trityl cation to the thiol if scavengers are not used effectively.[1] |

| 4-Methoxytrityl | Mmt | (4-methoxyphenyl)diphenylmethyl | Stable | Highly Labile | Very mild acid (e.g., 1-2% TFA in DCM).[1][2] | Allows for on-resin deprotection and subsequent modification or disulfide bond formation.[1][5] | More expensive than Trt.[2] |

| Acetamidomethyl | Acm | Acetamidomethyl | Stable | Stable | Mercury(II) acetate, Iodine, Silver trifluoromethanesulfonate.[1][5] | Orthogonal to acid-labile protecting groups, allowing for purification of the protected peptide before disulfide bond formation.[5] | Deprotection with heavy metals can be toxic and requires careful handling.[5] Iodine-mediated deprotection can lead to side reactions with other sensitive residues. |

| tert-Butyl | tBu | tert-Butyl | Stable | Stable | Strong acids (e.g., HF) or with reagents like PhS(O)Ph/CH₃SiCl₃ in TFA.[5][8] | High stability, orthogonal to both Fmoc and most other side-chain protecting groups. | Harsh deprotection conditions may not be suitable for all peptides. |

| tert-Butylthio | StBu | tert-Butylthio | Stable | Stable (in the absence of thiol scavengers) | Reduction with thiols (e.g., β-mercaptoethanol, DTT) or phosphines.[2][5] | Orthogonal to acid-labile and some oxidatively removed groups. Enables on-resin thiol manipulation.[5] | Deprotection can sometimes be sluggish.[8] |

| Diphenylmethyl | Dpm | Diphenylmethyl | Stable | Labile (less than Trt) | High concentrations of TFA.[9] | Offers intermediate acid lability, allowing for some orthogonal strategies with highly acid-labile groups like Mmt.[9] | |

| S-2,6-dimethoxybenzyl | DMP | S-2,6-dimethoxybenzyl | Stable | Disulfide reducing agents.[7] | Can be removed under reducing conditions. | Limited commercial availability and potential for inefficient deprotection.[7] | |

| sec-isoamyl mercaptan | SIT | sec-isoamyl mercaptan | Stable | Mild reducing agents (e.g., DTT).[7] | Good performance in SPPS and reliable removal.[7] | Relatively new protecting group. | |

| 2-methyloxolane-3-thiol | MOT | 2-methyloxolane-3-thiol | Stable | Mild reducing agents (e.g., DTT).[7] | Commercially available starting material.[7] | Relatively new protecting group. | |

| Pyridazinedione | PD | Pyridazinedione | Stable | Thiol-labile.[10] | Compatible with conventional and microwave-assisted SPPS.[10] | Relatively new protecting group. |

Orthogonal Protection Strategies for Multiple Disulfide Bonds

The synthesis of peptides with multiple, defined disulfide bridges is a significant challenge that relies heavily on the concept of orthogonal protection.[4][6] By employing a combination of protecting groups that can be removed under different, non-interfering conditions, specific pairs of cysteine residues can be deprotected and oxidized in a stepwise manner to form the desired disulfide linkages.[8][11]

A common orthogonal strategy involves the use of an acid-labile group (like Trt or Mmt) for one pair of cysteines and a group stable to acid but removable by other means (like Acm or StBu) for another pair.[1] For instance, the Mmt group can be selectively removed on-resin with dilute acid, allowing for the formation of the first disulfide bond. Following this, the peptide can be cleaved from the resin, and the second pair of cysteine residues, protected with Acm, can be deprotected and oxidized in solution.[2]

// Styling node [color="#5F6368"]; edge [color="#34A853"]; } axdot Caption: Orthogonal strategy for regioselective disulfide bond formation.

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of several common cysteine protecting groups. It is important to note that reaction conditions may require optimization based on the specific peptide sequence.[5]

Protocol 1: On-Resin Deprotection of Mmt

This protocol allows for the selective removal of the Mmt group while the peptide is still attached to the solid support.[2]

-

Resin Preparation: Swell the Mmt-protected peptide-resin in dichloromethane (DCM).

-

Deprotection: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM for 30 minutes. This step should be repeated until the yellow color of the Mmt cation is no longer observed in the solution.[2]

-

Washing: Thoroughly wash the resin with DCM and then with dimethylformamide (DMF) to prepare it for subsequent on-resin modifications or further peptide elongation.[2]

Protocol 2: Deprotection of Trt during Final Cleavage

The Trt group is typically removed concurrently with the cleavage of the peptide from the resin.

-

Resin Preparation: Wash the Trt-protected peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% H₂O, and 2.5% TIS. The use of a scavenger like TIS is crucial to prevent the re-attachment of the trityl cation to the deprotected thiol.[1]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the washing step with cold ether to remove scavengers.[4] Dry the precipitated peptide under vacuum.

Protocol 3: Deprotection of Acm using Iodine

This method is commonly used for the concomitant deprotection of Acm groups and the formation of a disulfide bond in solution.

-

Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent, such as aqueous acetic acid or a mixture of methanol and water. The rate of reaction is highly solvent-dependent.[5]

-

Iodine Addition: Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed. The reaction is typically rapid.

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Reductive Cleavage of StBu

This protocol describes the removal of the StBu group using a reducing agent.[2]

-

Peptide Dissolution: Dissolve the StBu-protected peptide in DMF.

-

Reducing Agent Addition: Add a solution of 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF.[2]

-

Deprotection Reaction: Stir the reaction at room temperature and monitor its progress by HPLC until the deprotection is complete.[2]

-

Purification: Purify the deprotected peptide by HPLC.[2]

Protocol 5: Deprotection of tBu

The tBu group is highly stable and requires strong acidic conditions for its removal.[5]

-

Peptide Dissolution: Dissolve the tBu-protected peptide in a solution of TFA/thioanisole/1,2-ethanedithiol (EDT) (90:5:5, v/v/v).[2]

-

Deprotection Reaction: Stir the solution at room temperature for 4-6 hours.[2]

-

Peptide Precipitation and Isolation: Precipitate and isolate the peptide as described in Protocol 2.[2]

General Workflow for Fmoc-SPPS of a Cysteine-Containing Peptide

The following diagram illustrates the typical workflow for the solid-phase synthesis of a peptide containing a cysteine residue, highlighting the key stages of protection and deprotection.

// Styling node [color="#5F6368"]; edge [color="#4285F4"]; } axdot Caption: General workflow for Fmoc-SPPS of a cysteine-containing peptide.

Conclusion

The judicious selection and application of cysteine protecting groups are fundamental to the successful chemical synthesis of complex peptides. This guide has provided a detailed overview of the most common protecting groups, their characteristics, and the strategic considerations for their use, particularly in the context of orthogonal schemes for multiple disulfide bond formation. The experimental protocols offered herein serve as a practical starting point for researchers in the field. As peptide-based therapeutics and research tools continue to grow in complexity, a deep understanding of cysteine protection chemistry will remain an indispensable asset for scientists and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]

- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

Boc-cys(trt)-osu molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and synthesis of N-α-tert-Butoxycarbonyl-S-trityl-L-cysteine-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Cys(Trt)-OSu. This reagent is a critical building block in peptide synthesis, particularly for the introduction of a protected cysteine residue into a peptide sequence.

Core Chemical Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₃₁H₃₂N₂O₆S |

| Molecular Weight | 560.66 g/mol [1][2] |

| CAS Number | 75179-29-2[1] |

Experimental Protocols

Synthesis of this compound via Carbodiimide Coupling

The synthesis of this compound is typically achieved through the activation of its carboxylic acid precursor, Boc-Cys(Trt)-OH, with N-hydroxysuccinimide (NHS). The most common and established method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification.

Objective: To convert the carboxylic acid of Boc-Cys(Trt)-OH into a more reactive N-hydroxysuccinimide (NHS) ester, making it suitable for subsequent amide bond formation in peptide synthesis.

Methodology:

-

Reactant Preparation: N-α-tert-Butoxycarbonyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH) and N-hydroxysuccinimide (NHS) are dissolved in an appropriate anhydrous aprotic solvent, such as dichloromethane (DCM) or ethyl acetate. An equimolar or slight excess of NHS is typically used.

-

Coupling Agent Addition: The solution is cooled in an ice bath (0°C). A solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is then added dropwise to the cooled mixture.

-

Reaction: The reaction mixture is stirred at 0°C for a few hours and then allowed to warm to room temperature, where it is stirred for several more hours or overnight. During this time, the DCC activates the carboxylic acid, which is then attacked by the hydroxyl group of NHS to form the desired ester and a dicyclohexylurea (DCU) byproduct.

-

Work-up and Purification: The insoluble DCU byproduct is removed by filtration. The filtrate, containing the this compound product, is then typically washed with aqueous solutions to remove any remaining starting materials or water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The resulting product, this compound, is often obtained as a white or off-white solid or foam and can be further purified by recrystallization if necessary.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps and components in the synthesis of this compound from its carboxylic acid precursor using the DCC/NHS coupling method.

Caption: Workflow for this compound synthesis.

References

An In-depth Technical Guide to Boc-Cys(Trt)-OSu: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-N-hydroxysuccinimide ester (Boc-Cys(Trt)-OSu), a critical reagent in modern peptide synthesis and bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of this compound, explains the rationale behind its molecular design, and offers detailed, field-proven experimental protocols for its characterization and application.

Foundational Principles: The Molecular Architecture of this compound

This compound is a strategically engineered amino acid derivative designed for the precise and efficient incorporation of a protected cysteine residue into a peptide sequence or for the conjugation of molecules to primary amines. Its utility stems from the orthogonal functionalities of its three key components: the Boc protecting group, the Trityl protecting group, and the OSu activating group.

-

The Boc (tert-Butoxycarbonyl) Group: This acid-labile group protects the α-amino functionality of the cysteine.[1][2] Its primary role is to prevent unwanted polymerization and to ensure that the amino acid is added in the correct sequence during solid-phase peptide synthesis (SPPS).[2][3] The Boc group is stable under neutral and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[1]

-

The Trt (Trityl) Group: The bulky trityl group provides robust, acid-labile protection for the thiol side chain of cysteine.[4] This is crucial to prevent side reactions, such as disulfide bond formation, during peptide synthesis.[5] The trityl group's lability to acid allows for its removal during the final cleavage of the peptide from the resin.

-

The OSu (N-Hydroxysuccinimide) Ester: The OSu group is a highly efficient activating group for the carboxyl functionality. It transforms the carboxylic acid into an active ester, which readily reacts with primary amines to form a stable amide bond. This feature is pivotal for conjugating the cysteine derivative to other molecules or for its role in solution-phase peptide coupling.

The interplay of these three groups provides a versatile tool for chemical biologists and peptide chemists, enabling a wide range of synthetic strategies.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Formula | C31H32N2O6S | [6][7] |

| Molecular Weight | 560.66 g/mol | [6][8] |

| CAS Number | 75179-29-2 | [6][7] |

| Appearance | Yellow to light-colored foam or white to off-white powder | [9][10] |

| Melting Point | Data not consistently available for the OSu ester; the precursor Boc-Cys(Trt)-OH melts at 143-146 °C. | [11] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [12] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment. |

Reaction Mechanism and Application in Bioconjugation

The primary application of this compound, beyond its use as a building block in peptide synthesis, is in the amine-reactive labeling of biomolecules. The N-hydroxysuccinimide ester is highly reactive towards nucleophilic primary amines, such as the side chain of lysine residues in proteins or the N-terminus of peptides.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the OSu ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction mechanism of this compound with a primary amine.

This targeted reactivity makes this compound a valuable tool for:

-

Antibody-Drug Conjugates (ADCs): The cysteine derivative can be conjugated to antibodies, with the thiol group later deprotected to attach a cytotoxic payload.[13]

-

Peptide Labeling: Fluorescent dyes, biotin, or other reporter molecules can be introduced at specific sites in a peptide sequence.

-

Surface Modification: Immobilization of peptides or other molecules onto amine-functionalized surfaces.

Experimental Protocols

The following protocols are provided as a guide for the characterization and application of this compound.

Synthesis of this compound from Boc-Cys(Trt)-OH

This protocol describes the activation of the carboxylic acid of Boc-Cys(Trt)-OH using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).[9]

Materials:

-

Boc-Cys(Trt)-OH

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Stir plate and magnetic stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-Cys(Trt)-OH (1 equivalent) and NHS (1.95 equivalents) in anhydrous acetonitrile.[9]

-

Cool the solution to 0°C using an ice bath.

-

Add DCC (1.95 equivalents) to the cooled solution while stirring.[9]

-

Maintain the reaction at 0°C for 2 hours.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[9]

-

A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in diethyl ether and filter again to remove any remaining insoluble material.

-

Concentrate the final filtrate to obtain this compound as a foam.[9]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and assessing the purity of this compound.

-

¹H NMR (in CDCl₃): Key expected signals include:

-

A singlet around 1.43 ppm corresponding to the 9 protons of the Boc group.[9]

-

Multiplets between 2.65-2.82 ppm for the methylene protons of the cysteine and succinimide moieties.[9]

-

A multiplet for the α-proton of cysteine around 4.25-4.38 ppm.[9]

-

A broad singlet for the NH proton around 5.83 ppm.[9]

-

A complex multiplet in the aromatic region (7.15-7.46 ppm) for the 15 protons of the trityl group.[9]

-

-

¹³C NMR: Diagnostic peaks can confirm the presence of carbonyls, the t-butyl group, and the aromatic carbons of the trityl group.[14][15]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, a common observation in MALDI-TOF MS is the protonated molecular ion [M+H]⁺ at approximately m/z 561.8.[9]

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized product. A reversed-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) is a typical system for analysis.

Protocol for Amine Coupling

This protocol provides a general procedure for conjugating this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing substrate (e.g., peptide, protein)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Stir plate and magnetic stir bar

-

HPLC for reaction monitoring and purification

Procedure:

-

Dissolve the amine-containing substrate in the chosen solvent.

-

Add a slight molar excess of a non-nucleophilic base like DIPEA to ensure the amine is deprotonated.

-

Dissolve this compound in a minimal amount of the same solvent.

-

Add the this compound solution dropwise to the stirring solution of the substrate. A 1.1 to 1.5 molar excess of the OSu ester is typically used.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by HPLC.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired conjugate.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[16] Avoid inhalation of dust and contact with skin and eyes.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[17]

Conclusion

This compound is a highly versatile and valuable reagent for modern chemical biology and drug discovery. Its well-defined chemical properties and predictable reactivity allow for the precise incorporation of protected cysteine residues and the efficient conjugation of molecules. A thorough understanding of its characteristics and the application of robust experimental protocols, as outlined in this guide, are key to leveraging its full potential in the synthesis of complex peptides and novel bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synchem.de [synchem.de]

- 7. N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | C31H32N2O6S | CID 14081827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [m.chemsrc.com]

- 9. This compound | 75179-29-2 [chemicalbook.com]

- 10. N-Boc-S-Trityl-L-cysteine | 21947-98-8 [chemicalbook.com]

- 11. Boc-Cys(Trt)-OH 97 21947-98-8 [sigmaaldrich.com]

- 12. Boc-Cys(Trt)-OH | CAS:21947-98-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. benchchem.com [benchchem.com]

- 14. scienceopen.com [scienceopen.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to Boc-Cys(Trt)-OSu (CAS Number: 75179-29-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-S-trityl-L-cysteine N-succinimidyl ester, commonly referred to as Boc-Cys(Trt)-OSu. This reagent is a critical building block in peptide synthesis and bioconjugation, offering strategic advantages in the assembly of complex peptides and the modification of biomolecules. This document outlines its chemical properties, a detailed synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound is a derivative of the amino acid L-cysteine, featuring three key chemical moieties: a Boc protecting group on the α-amino group, a trityl protecting group on the thiol side chain, and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group. These features make it an ideal reagent for the controlled incorporation of a protected cysteine residue into a peptide chain.

| Property | Value |

| CAS Number | 75179-29-2 |

| Molecular Formula | C31H32N2O6S[1][2][3] |

| Molecular Weight | 560.67 g/mol [3] |

| Appearance | White to off-white or yellow to light-colored foam/solid[3][4] |

| Purity | ≥96% |

| Storage Temperature | 2-8°C, under an inert atmosphere |

| Synonyms | tert-butyl (1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[(tritylsulfanyl)methyl]ethylcarbamate |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxylic acid of N-Boc-S-trityl-L-cysteine with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[4]

Materials:

-

N-tert-butoxycarbonyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure: [4]

-

Under an inert atmosphere (argon), dissolve N-tert-butoxycarbonyl-S-trityl-L-cysteine (1 equivalent) and NHS (1.95 equivalents) in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.95 equivalents) in acetonitrile to the cooled reaction mixture.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Allow the reaction to gradually warm to room temperature and continue stirring for an additional 12 hours.

-

Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU by filtration.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in diethyl ether and filter again to remove any remaining insoluble matter.

-

Concentrate the final filtrate to yield the target compound, this compound, as a foam. A typical yield for this reaction is approximately 90%.[4]